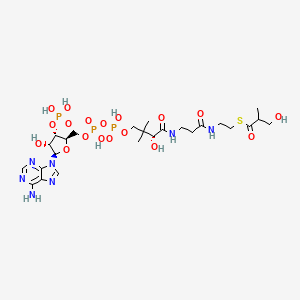

3-Hydroxy-2-methylpropanoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C25H42N7O18P3S |

|---|---|

Molekulargewicht |

853.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylpropanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |

InChI-Schlüssel |

WWEOGFZEFHPUAM-MIZDRFBCSA-N |

Isomerische SMILES |

CC(CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Biochemical Pathways Involving 3 Hydroxy 2 Methylpropanoyl Coa

Catabolic Pathways

The breakdown of larger molecules to release energy and provide building blocks for other processes is a fundamental aspect of cellular metabolism. 3-Hydroxy-2-methylpropanoyl-CoA is a key player in several such catabolic pathways.

The breakdown of the essential amino acid L-valine involves a series of enzymatic reactions. nih.gov A critical step in this pathway is the hydration of methacrylyl-CoA to form 3-hydroxy-2-methylpropanoyl-CoA. nih.gov This reaction can occur non-enzymatically in an aqueous solution, but under physiological conditions, it is primarily catalyzed by an enzyme. nih.gov

Subsequently, the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) acts on 3-hydroxy-2-methylpropanoyl-CoA. wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of the thioester bond, releasing coenzyme A (CoA) and forming 3-hydroxy-2-methylpropanoate (also known as 3-hydroxyisobutyrate). wikipedia.orgwikiwand.com This step is vital for the continued degradation of valine. nih.gov A deficiency in the HIBCH enzyme leads to a rare inherited metabolic disorder known as 3-hydroxyisobutyryl-CoA hydrolase deficiency, which disrupts valine catabolism. nih.govresearchgate.net

The final product of valine degradation is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle for energy production. nih.gov

Key Enzymes in the L-Valine Degradation Pathway Involving 3-Hydroxy-2-methylpropanoyl-CoA

| Enzyme | Function |

|---|---|

| Methacrylyl-CoA hydratase | Catalyzes the hydration of methacrylyl-CoA to 3-hydroxy-2-methylpropanoyl-CoA. nih.gov |

3-Hydroxy-2-methylpropanoyl-CoA metabolism is also linked to the metabolism of beta-alanine (B559535). wikipedia.org The enzyme 3-hydroxyisobutyryl-CoA hydrolase, which is central to valine degradation, also exhibits activity towards 3-hydroxypropanoyl-CoA, a structurally similar compound involved in beta-alanine metabolism. medchemexpress.comroyalsocietypublishing.org This suggests a potential metabolic crosstalk between these two pathways.

In some metabolic disorders affecting propionyl-CoA, 3-hydroxypropionate (B73278) (3-HP) is formed. This 3-HP can be converted to malonic semialdehyde, which is then reversibly transaminated to beta-alanine. nih.gov

The metabolism of 3-hydroxy-2-methylpropanoyl-CoA is intricately connected to propanoate metabolism. wikipedia.orgwikiwand.com The breakdown of valine, as previously discussed, ultimately yields propionyl-CoA. nih.gov Propionyl-CoA is a key metabolite derived from the catabolism of several other molecules, including odd-chain fatty acids, isoleucine, methionine, and threonine. wikipedia.orgmhmedical.com

Propionyl-CoA is then typically carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the citric acid cycle. wikipedia.org In cases of impaired propionyl-CoA metabolism, such as in propionic acidemia, there is an accumulation of propionate (B1217596) and related metabolites, including 3-hydroxypropionate. nih.govmhmedical.com In these conditions, an alternative pathway for propionyl-CoA metabolism involves its reduction to acryloyl-CoA, which is then hydrated to 3-hydroxypropionyl-CoA and subsequently hydrolyzed to 3-hydroxypropionate. nih.gov

Biosynthetic Pathways

In addition to its role in catabolism, 3-hydroxy-2-methylpropanoyl-CoA also serves as a precursor in the synthesis of important biopolymers.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. hku.hkaocs.org The biosynthesis of these biopolymers involves the polymerization of (R)-3-hydroxyacyl-CoA monomers, which are activated precursors. aocs.org

Research has shown that various intermediates from different metabolic pathways can be channeled into PHA biosynthesis. hku.hkresearchgate.net Specifically, intermediates from the degradation of branched-chain amino acids, such as 3-hydroxy-2-methylbutyryl-CoA (derived from isoleucine degradation), can be incorporated as monomers into PHA polymers. hku.hk While the direct incorporation of 3-hydroxy-2-methylpropanoyl-CoA into PHAs is a subject of ongoing research, its structural similarity to other PHA precursors and its position as a key intermediate in amino acid catabolism suggest its potential role as a building block for creating novel PHA copolymers with tailored properties. The enzymes involved in PHA biosynthesis, particularly PHA synthases, exhibit a broad substrate specificity, which allows for the incorporation of various hydroxyacyl-CoA monomers. aocs.org

Enzymology of 3 Hydroxy 2 Methylpropanoyl Coa Metabolism

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)

3-Hydroxyisobutyryl-CoA hydrolase, commonly known as HIBCH, is a key mitochondrial enzyme. nih.gov It is instrumental in preventing the buildup of potentially toxic metabolic intermediates. nih.gov

Enzyme Classification and Systematic Nomenclature (EC 3.1.2.4)

HIBCH is classified as a hydrolase, specifically acting on thioester bonds. wikipedia.org Its systematic name is 3-hydroxy-2-methylpropanoyl-CoA hydrolase. wikipedia.org The enzyme is assigned the Enzyme Commission (EC) number 3.1.2.4. wikipedia.orguniprot.orguniprot.org Other common names for this enzyme include 3-hydroxy-isobutyryl CoA hydrolase and HIB CoA deacylase. wikipedia.org

Reaction Catalysis and Stoichiometry

HIBCH catalyzes the hydrolysis of 3-hydroxy-2-methylpropanoyl-CoA to 3-hydroxy-2-methylpropanoate and Coenzyme A (CoA). wikipedia.orguniprot.org This reaction is a critical step in the metabolic pathway of valine. nih.govuniprot.org The stoichiometry of the reaction is as follows:

3-hydroxy-2-methylpropanoyl-CoA + H₂O ⇌ 3-hydroxy-2-methylpropanoate + CoA wikipedia.orguniprot.org

This enzymatic action is part of several metabolic pathways, including the degradation of valine, leucine (B10760876), and isoleucine, as well as the metabolism of β-alanine and propanoate. wikipedia.orgkegg.jp

Substrate Specificity and Stereoselectivity (e.g., (S)-3-Hydroxyisobutyryl-CoA)

HIBCH exhibits specificity for 3-hydroxyisobutyryl-CoA (HIBYL-CoA), which is a catabolite of valine. cloud-clone.usebi.ac.uk It also demonstrates activity towards 3-hydroxypropanoyl-CoA. uniprot.orgebi.ac.uk While the primary substrate is the (S)-enantiomer of 3-hydroxyisobutyryl-CoA, the enzyme can also act on isobutyryl-CoA. uniprot.orgnih.gov In some contexts, it is suggested that HIBCH could function as an isobutyryl-CoA dehydrogenase in valine catabolism. uniprot.orgebi.ac.uk

A related bacterial enzyme, B12-dependent 2-hydroxyisobutyryl-CoA mutase, stereospecifically interconverts (S)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA. nih.gov The stereospecificity of this mutase is determined by an aspartate residue (AspA117) that forms a hydrogen bond with the hydroxyl group of the acyl-CoA ester. nih.gov

Kinetic Parameters and Mechanistic Studies

The catalytic mechanism of HIBCH involves several key residues. ebi.ac.uk A proposed mechanism suggests that a glutamate (B1630785) residue (Glu169) acts as a nucleophile, attacking the carboxylate group of the substrate to form an anhydride (B1165640) intermediate. ebi.ac.uk This step is stabilized by an oxyanion hole formed by the peptide nitrogens of Gly98 and Gly146. ebi.ac.uk Subsequently, the anhydride intermediate eliminates CoA. A water molecule, activated by an aspartate residue (Asp177A), then attacks the carbonyl carbon of the covalent intermediate, leading to the release of 3-hydroxy-2-methylpropanoate and regeneration of the enzyme. ebi.ac.uk

One study measured HIBCH activity using a coupled enzyme assay with crotonase and methacrylyl-CoA as the substrate. nih.govresearchgate.net The change in absorbance at 412 nm was monitored to determine the rate of CoA formation. nih.gov

Protein Structure and Domain Organization

The human HIBCH protein is a member of the enoyl-CoA hydratase/isomerase family and the crotonase superfamily. uniprot.orgcloud-clone.usebi.ac.uk It contains a mitochondrial leader sequence of 28 amino acids. cloud-clone.us The protein's structure includes domains characteristic of this family, such as the ECH_2 domain (Pfam: PF16113) and the ClpP/crotonase-like domain. uniprot.orgdrugbank.com The crystal structure of human HIBCH has been determined, providing insights into its active site and interaction with substrates. ebi.ac.uk

| Structural Feature | Description |

| Protein Family | Enoyl-CoA hydratase/isomerase uniprot.orgcloud-clone.us |

| Superfamily | Crotonase ebi.ac.uk |

| Domain | ECH_2 (Pfam: PF16113) uniprot.orgdrugbank.com |

| Domain | ClpP/crotonase-like uniprot.org |

| Mitochondrial Leader Sequence | 28 amino acids cloud-clone.us |

Subcellular Localization, Particularly Mitochondrial Targeting

HIBCH is localized within the mitochondrial matrix. nih.govcloud-clone.us The presence of a mitochondrial leader sequence directs the protein to this subcellular compartment. cloud-clone.us This localization is consistent with its role in the catabolism of valine, a process that primarily occurs in the mitochondria. nih.gov The highest expression of HIBCH is found in skeletal muscle, followed by the liver, heart, kidney, and brain. cloud-clone.us

Other Enzymes Interacting with 3-Hydroxy-2-methylpropanoyl-CoA

Enzymes of Branched-Chain Amino Acid Catabolism Upstream and Downstream of HIBCH

The metabolism of 3-hydroxy-2-methylpropanoyl-CoA is intricately linked to the catabolic pathway of branched-chain amino acids (BCAAs), particularly valine. wikipedia.orgnumberanalytics.com Several key enzymes function upstream and downstream of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme that acts on a related substrate, to ensure the complete breakdown of these essential amino acids. wikiwand.comnih.gov

Upstream Enzymes:

The catabolism of BCAAs—leucine, isoleucine, and valine—is initiated by a common set of enzymes. nih.gov

Branched-Chain Aminotransferase (BCAT): The first step is a reversible transamination catalyzed by BCAT. nih.govnih.gov This enzyme transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (BCKA). nih.govnih.gov In the case of valine, this reaction yields α-ketoisovalerate. youtube.com There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.govresearchgate.net The initial catabolism of BCAAs primarily occurs in skeletal muscle due to lower hepatic BCAT activity. nih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of the BCKAs. nih.govnih.gov This is a critical regulatory step in BCAA catabolism. youtube.com The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives. nih.gov For valine, α-ketoisovalerate is converted to isobutyryl-CoA. numberanalytics.com

Isobutyryl-CoA Dehydrogenase: This enzyme then catalyzes the dehydrogenation of isobutyryl-CoA to form methacrylyl-CoA. numberanalytics.com

Enoyl-CoA Hydratase (Methacrylyl-CoA Hydratase): As mentioned previously, an enoyl-CoA hydratase then hydrates methacrylyl-CoA to form 3-hydroxyisobutyryl-CoA, the substrate for HIBCH. numberanalytics.com

Downstream Enzymes:

Following the action of HIBCH, which hydrolyzes 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and CoA, further enzymatic steps complete the catabolism of valine. qmul.ac.uknumberanalytics.com

3-Hydroxyisobutyrate Dehydrogenase: This enzyme oxidizes 3-hydroxyisobutyrate to methylmalonate semialdehyde.

Methylmalonate-Semialdehyde Dehydrogenase: This enzyme converts methylmalonate semialdehyde to propionyl-CoA.

Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, and Methylmalonyl-CoA Mutase: Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of three enzymatic reactions. numberanalytics.com

Disruptions in these upstream and downstream enzymatic pathways can lead to various metabolic disorders.

Regulation of 3 Hydroxy 2 Methylpropanoyl Coa Metabolic Flux

Transcriptional and Post-Transcriptional Control of HIBCH Gene Expression

The enzyme 3-hydroxyisobutyryl-CoA hydrolase, encoded by the HIBCH gene, is a pivotal control point in the valine catabolic pathway. wikipedia.org The synthesis of this enzyme is regulated at both the transcriptional and post-transcriptional levels, ensuring that its abundance is matched to the metabolic requirements for valine breakdown.

Transcriptional Control: The rate of transcription of the HIBCH gene can be adjusted in response to various physiological signals. The gene is highly expressed in tissues with high metabolic activity, such as the liver and kidney. genecards.org This tissue-specific expression pattern suggests the involvement of specific transcription factors that regulate its expression in these organs. While the precise transcription factors that bind to the HIBCH promoter and regulate its activity are a subject of ongoing research, it is known that mutations in the HIBCH gene can lead to a deficiency of the enzyme and a rare metabolic disorder. nih.govnih.govorpha.net This underscores the importance of maintaining appropriate levels of HIBCH through transcriptional control. Studies have shown that genetic variants in the HIBCH gene are associated with certain conditions, further highlighting the role of genetic regulation in its function. nih.gov

Post-Transcriptional Control: Following transcription, the resulting messenger RNA (mRNA) can undergo further processing that influences the amount of functional HIBCH enzyme produced. One such mechanism is alternative splicing, where different combinations of exons from the HIBCH gene are joined together to create multiple mRNA transcript variants. genecards.orgnih.gov This process can potentially generate different forms of the HIBCH protein, although the functional significance of these variants is not yet fully understood. Additionally, the stability of the HIBCH mRNA can be regulated, affecting how long it remains available for translation into protein. nih.gov These post-transcriptional modifications provide a more rapid means of adjusting enzyme levels compared to transcriptional control. youtube.com

Allosteric and Covalent Modulation of Enzyme Activity

In addition to regulating the amount of the HIBCH enzyme, its catalytic activity can be directly and rapidly modulated through allosteric regulation and covalent modification. fiveable.melibretexts.org These mechanisms allow for near-instantaneous adjustments to the metabolic flux in response to changes in the cellular environment.

Allosteric Regulation: Allosteric regulation involves the binding of effector molecules to a site on the enzyme that is distinct from the active site. This binding event causes a conformational change in the enzyme, leading to either an increase (activation) or a decrease (inhibition) in its activity. While specific allosteric modulators of HIBCH have not been extensively documented in the scientific literature, it is plausible that key metabolic indicators such as ATP, NADH, or other intermediates of related metabolic pathways could serve this role. For instance, high levels of ATP, signaling an energy-rich state, might inhibit HIBCH to conserve valine for protein synthesis.

Covalent Modulation: Covalent modification is another rapid and reversible mechanism for controlling enzyme activity. khanacademy.org This involves the attachment or removal of a chemical group to the enzyme, a process that is itself catalyzed by other enzymes. libretexts.org A common example is phosphorylation, where a phosphate (B84403) group is added by a kinase and removed by a phosphatase. libretexts.org While direct evidence for the covalent modification of HIBCH is not yet established, this is a widespread regulatory mechanism for metabolic enzymes. The covalent attachment of small molecules can significantly alter an enzyme's catalytic efficiency. nih.govrsc.org

Integrated Metabolic Control Mechanisms Affecting Valine Degradation

The regulation of the valine degradation pathway, and consequently the levels of 3-hydroxy-2-methylpropanoyl-CoA, is not an isolated process. It is intricately integrated with the broader metabolic network of the cell, including central carbon metabolism and the metabolism of other amino acids and fatty acids. nih.govresearchgate.net

The catabolism of valine, along with other branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine, ultimately produces intermediates that enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Specifically, the end product of valine degradation is propionyl-CoA, which is then converted to succinyl-CoA, a key component of the TCA cycle. nih.gov This direct link means that the flux through the valine pathway is influenced by the energy status of the cell as reflected by the activity of the TCA cycle. For example, during periods of high energy demand, the increased activity of the TCA cycle would draw succinyl-CoA out, thereby pulling the valine degradation pathway forward.

Physiological and Pathophysiological Significance of 3 Hydroxy 2 Methylpropanoyl Coa

Contribution to Normal Cellular Homeostasis

Cellular homeostasis, the maintenance of a stable internal environment, relies on the precise regulation of metabolic pathways. nih.gov 3-Hydroxy-2-methylpropanoyl-CoA is an integral part of this network, contributing to energy production and providing building blocks for biosynthesis.

Role in Carbon Cycling and Energy Metabolism

The breakdown of valine generates 3-hydroxy-2-methylpropanoyl-CoA, which is subsequently converted into propionyl-CoA. nih.govyoutube.com Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is ultimately isomerized to succinyl-CoA. youtube.com Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. youtube.combiorxiv.org

By feeding into the TCA cycle, the carbon backbone of valine, via 3-hydroxy-2-methylpropanoyl-CoA, contributes to the cellular pool of reducing equivalents (NADH and FADH2). These molecules are essential for driving oxidative phosphorylation and the production of ATP, the primary energy currency of the cell. youtube.com This anaplerotic function, the replenishment of TCA cycle intermediates, is vital for maintaining the cycle's capacity for both energy production and biosynthesis. nih.gov In some cancers, such as prostate cancer, the catabolism of valine is enhanced to refuel the succinate (B1194679) pool and support tumor growth. biorxiv.orgnih.govnih.gov

Functions as an Acyl Donor in Biochemical Reactions

As a thioester of coenzyme A, 3-hydroxy-2-methylpropanoyl-CoA is an activated acyl compound. Acyl-CoAs, in general, are central to metabolism, acting as donors of their acyl groups in a variety of biochemical reactions. This reactivity is due to the high-energy thioester bond. While the primary fate of 3-hydroxy-2-methylpropanoyl-CoA is its conversion in the valine pathway, its nature as an acyl-CoA gives it the potential to participate in other cellular reactions, such as the acylation of proteins or other small molecules, although this is less characterized than its role in catabolism.

Implications in Metabolic Disorders and Dysregulation

The proper flow through the valine catabolic pathway is crucial, and genetic defects in the enzymes responsible for metabolizing 3-hydroxy-2-methylpropanoyl-CoA lead to severe metabolic diseases.

Mechanistic Consequences of HIBCH Deficiency or Dysfunction

A deficiency in the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a rare autosomal recessive disorder of valine metabolism. researchgate.netrarediseases.org This enzyme is responsible for converting 3-hydroxy-2-methylpropanoyl-CoA to 3-hydroxyisobutyrate (B1249102). nih.gov When HIBCH is dysfunctional, 3-hydroxy-2-methylpropanoyl-CoA and its upstream precursors, such as methacrylyl-CoA, accumulate within the mitochondria. nih.govfrontiersin.org

The buildup of these metabolites is believed to be toxic. nih.govmetabolicsupportuk.org Methacrylyl-CoA is a highly reactive compound that can form adducts with other molecules, leading to cellular damage. frontiersin.org The accumulation of these toxic intermediates can lead to secondary mitochondrial dysfunction, impairing the respiratory chain and energy production. researchgate.net This mitochondrial damage is a key factor in the neurodegenerative symptoms seen in patients, which often resemble Leigh syndrome, a progressive neurometabolic disorder. researchgate.netnih.govmetabolicsupportuk.org Clinical features include poor muscle tone (hypotonia), developmental delay, seizures, and characteristic brain lesions in the basal ganglia. rarediseases.orgmetabolicsupportuk.orgnih.gov

Metabolic Perturbations Associated with Aberrant Valine Catabolism

Impaired valine catabolism due to HIBCH deficiency leads to a cascade of metabolic disturbances. The inability to process 3-hydroxy-2-methylpropanoyl-CoA effectively blocks the pathway that feeds into the TCA cycle. This can lead to a reduction in intracellular succinate and other TCA cycle intermediates, hampering cellular respiration and energy production. biorxiv.org

The metabolic block causes the accumulation and excretion of specific biomarkers. Elevated levels of 3-hydroxyisobutyryl-carnitine (C4-OH) in the blood and specific organic acids in the urine, such as 2,3-dihydroxy-2-methylbutyrate and S-(2-carboxypropyl)cysteamine, are indicative of HIBCH deficiency. frontiersin.orgnih.gov These metabolic perturbations highlight the critical role of HIBCH in maintaining metabolic equilibrium and preventing the buildup of toxic intermediates from valine breakdown.

Data Tables

Table 1: Key Enzymes and Metabolites in the Valine Catabolism Pathway This interactive table summarizes the core components of the valine breakdown pathway discussed in this article.

| Metabolite | Enzyme | Product | Metabolic Significance |

|---|---|---|---|

| Valine | Branched-chain aminotransferase (BCAT) | α-Ketoisovalerate | Initiates valine breakdown. youtube.com |

| α-Ketoisovalerate | Branched-chain α-keto acid dehydrogenase (BCKDH) | Isobutyryl-CoA | An irreversible, regulated step. youtube.com |

| Methacrylyl-CoA | Enoyl-CoA hydratase | 3-Hydroxy-2-methylpropanoyl-CoA | Hydration step in the pathway. hmdb.ca |

| 3-Hydroxy-2-methylpropanoyl-CoA | 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) | 3-Hydroxyisobutyrate | Hydrolysis step; deficient in HIBCH deficiency. nih.gov |

Table 2: Consequences of HIBCH Deficiency This interactive table outlines the clinical and biochemical consequences of impaired 3-Hydroxy-2-methylpropanoyl-CoA metabolism.

| Category | Finding | Description |

|---|---|---|

| Clinical Presentation | Neurodegeneration | Progressive loss of neurological function, often resembling Leigh Syndrome. researchgate.netnih.gov |

| Hypotonia | Poor muscle tone. metabolicsupportuk.org | |

| Developmental Delay | Significant delays in reaching motor and cognitive milestones. rarediseases.org | |

| Seizures | Recurrent, unprovoked seizures. nih.gov | |

| Biochemical Markers | Elevated C4-OH Carnitine | Increased levels of 3-hydroxyisobutyryl-carnitine in blood spots. frontiersin.orgnih.gov |

| Organic Aciduria | Excretion of abnormal metabolites like 2,3-dihydroxy-2-methylbutyrate. frontiersin.orgnih.gov | |

| High Lactic Acid | Can be present due to secondary mitochondrial dysfunction. nih.govmetabolicsupportuk.org | |

| Cellular Mechanism | Accumulation of Toxic Metabolites | Buildup of methacrylyl-CoA and other reactive intermediates. nih.govfrontiersin.org |

Genetic and Molecular Biological Aspects of Hibch and Associated Pathways

HIBCH Gene Structure, Expression, and Regulation

The HIBCH gene, located on chromosome 2q32.2, is integral to the valine catabolic pathway. nih.gov It encodes the mitochondrial enzyme 3-hydroxyisobutyryl-CoA hydrolase, which is responsible for the hydrolysis of 3-hydroxy-2-methylpropanoyl-CoA (also known as 3-hydroxyisobutyryl-CoA) to 3-hydroxy-2-methylpropanoate and Coenzyme A. uniprot.orgwikipedia.org This gene contains 17 exons, and through alternative splicing, it can produce multiple transcript variants. nih.govgenecards.org

The expression of the HIBCH gene is observed in various human tissues, with particularly high levels in the liver and kidney. genecards.org It is also detected in the heart, muscle, and brain at the protein level. genecards.org This broad tissue distribution underscores the importance of the valine degradation pathway in multiple organ systems.

Regulation of HIBCH expression is linked to metabolic state. For instance, in hepatocytes, supplementation with 3-hydroxyisobutyrate (B1249102) (3-HIB), the product of the HIBCH enzyme, has been shown to lower HIBCH expression. uib.no This suggests a potential feedback mechanism where the product of the enzymatic reaction can regulate the expression of the gene encoding the enzyme.

| Gene | Location | Function | Key Tissues of Expression |

| HIBCH | Chromosome 2q32.2 | Encodes 3-hydroxyisobutyryl-CoA hydrolase, involved in valine catabolism. | Liver, Kidney, Heart, Muscle, Brain |

Genetic Variations and Polymorphisms Affecting Enzyme Function

Mutations in the HIBCH gene can lead to 3-hydroxyisobutyryl-CoA hydrolase deficiency, an autosomal recessive inborn error of valine metabolism. uniprot.org This condition is characterized by the accumulation of metabolic intermediates of valine and can result in severe neurological symptoms, including delayed psychomotor development and neurodegeneration. uniprot.orgnih.gov

A variety of mutations have been identified in the HIBCH gene, including missense, nonsense, splicing, and frameshift mutations. nih.govnih.govfrontiersin.orgnih.gov These mutations can significantly impact the function of the HIBCH enzyme. For example, some missense mutations occur in conserved regions of the protein, likely altering its structure and catalytic activity. nih.govnih.gov Splicing mutations can lead to the production of aberrant, non-functional proteins. nih.govnih.gov

Interestingly, not all genetic variations in HIBCH lead to severe disease. Some polymorphisms have been associated with milder phenotypes or susceptibility to other conditions. For instance, a common polymorphism in HIBCH has been shown to influence methylmalonic acid concentrations in the blood. nih.gov Additionally, certain genetic variants in HIBCH have been associated with susceptibility to developmental dysplasia of the hip in the Han Chinese population. nih.gov

| Variant Type | Effect on HIBCH Function | Associated Phenotype |

| Missense Mutation | Altered protein structure and catalytic activity | 3-hydroxyisobutyryl-CoA hydrolase deficiency, Leigh-like syndrome nih.govfrontiersin.org |

| Nonsense Mutation | Premature termination of protein synthesis | Severe enzymatic deficiency |

| Splicing Mutation | Aberrant protein formation | Loss of function nih.govnih.gov |

| Polymorphism | Varied, can influence metabolite levels or disease susceptibility | Altered methylmalonic acid concentrations, developmental dysplasia of the hip nih.govnih.gov |

Comparative Genomics and Evolutionary Conservation of HIBCH Homologs Across Species

Comparative genomics studies reveal that the HIBCH gene and the valine catabolic pathway are highly conserved across a wide range of species. This evolutionary conservation highlights the fundamental importance of this metabolic route. Homologs of the human HIBCH gene can be found in various mammals and other organisms, indicating a shared evolutionary origin. capes.gov.br

The study of these homologs in different species provides insights into the functional constraints on the HIBCH enzyme. For example, the amino acid residues that are critical for catalytic activity are often highly conserved across species. nih.gov By comparing the genomes of different organisms, researchers can identify these conserved regions and better understand the structure-function relationship of the HIBCH protein. nih.govsenckenberg.de

Furthermore, comparative genomics can shed light on the evolution of metabolic pathways. The presence of HIBCH and related genes in diverse species suggests that the ability to metabolize valine is an ancient and critical function. capes.gov.br

Molecular Tools and Genetic Models for Studying 3-Hydroxy-2-methylpropanoyl-CoA Metabolism

A variety of molecular tools and genetic models are employed to investigate the metabolism of 3-hydroxy-2-methylpropanoyl-CoA and the function of the HIBCH enzyme.

Molecular Tools:

RNA interference (RNAi) and CRISPR-Cas9: These gene-editing technologies are used to create cell lines with HIBCH knockdown or knockout to study the cellular consequences of enzyme deficiency. uib.no

Overexpression systems: Plasmids containing the HIBCH gene can be introduced into cells to study the effects of increased enzyme activity. uib.no

Mass spectrometry-based metabolomics: This powerful analytical technique allows for the precise measurement of 3-hydroxy-2-methylpropanoyl-CoA and other metabolites in the valine pathway, providing a direct readout of enzyme function. frontiersin.org

Genetic Models:

Patient-derived cells: Fibroblasts and other cells obtained from individuals with HIBCH deficiency are invaluable for studying the disease pathophysiology in a human context.

Animal models: While no perfect animal model for HIBCH deficiency exists, mouse models with genetic modifications in the Hibch gene can be used to investigate the systemic effects of the enzyme deficiency and to test potential therapeutic strategies.

These tools and models have been instrumental in elucidating the role of HIBCH in health and disease. For example, studies using HIBCH overexpression and knockdown in human hepatocyte cell lines have revealed a regulatory feedback loop involving the valine/3-HIB pathway and PDK4, which influences hepatic fatty acid metabolism. uib.no

| Tool/Model | Application in Studying 3-Hydroxy-2-methylpropanoyl-CoA Metabolism |

| RNAi/CRISPR-Cas9 | Investigating the cellular impact of HIBCH deficiency. |

| Overexpression Systems | Studying the effects of increased HIBCH activity. |

| Mass Spectrometry | Quantifying metabolites in the valine pathway. |

| Patient-derived Cells | Understanding the pathophysiology of HIBCH deficiency in a human context. |

| Animal Models | Investigating systemic effects of HIBCH deficiency and testing therapies. |

Advanced Analytical Methodologies for Studying 3 Hydroxy 2 Methylpropanoyl Coa

Mass Spectrometry-Based Techniques (e.g., GC-MS, LC-MS) for Metabolite Profiling

Mass spectrometry (MS) has become an indispensable tool for metabolite profiling due to its high sensitivity, selectivity, and speed. scripps.edu Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful platforms for the analysis of acyl-CoA species, including 3-hydroxy-2-methylpropanoyl-CoA. scripps.edugoogle.com

LC-MS is particularly well-suited for the analysis of thermolabile and non-volatile compounds like acyl-CoAs, avoiding the need for chemical derivatization that is often required for GC-MS. scripps.edu Modern LC-MS methods, especially those employing high-resolution mass spectrometers such as Orbitrap or time-of-flight (TOF) analyzers, allow for the simultaneous measurement of a wide range of metabolites from a single sample extract. nih.gov This is crucial when sample material is limited. nih.gov In a typical workflow, metabolites are extracted from cells or tissues using a cold solvent like methanol. nih.gov The extract can then be directly analyzed by LC-MS. nih.gov The separation of analytes is achieved by liquid chromatography, and the mass spectrometer detects and quantifies the ions based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nih.govosti.gov This provides structural information and enhances the specificity of detection and quantification. nih.gov For 3-hydroxy-2-methylpropanoyl-CoA, characteristic fragment ions can be used for its unambiguous identification in complex biological matrices. nih.gov The development of targeted MS/MS methods, often in the form of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), allows for highly sensitive and specific quantification of this and other acyl-CoAs.

While challenges such as signal suppression in complex mixtures can exist, the continuous advancements in LC-MS technology, including improved ion optics and faster scanning speeds, have significantly enhanced the ability to perform robust and comprehensive acyl-CoA profiling. scripps.edunih.gov

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis This is an interactive table. You can sort and filter the data.

| Compound Class | Chromatography | Ionization Mode | Mass Analyzer | Key Advantages |

|---|---|---|---|---|

| Acyl-CoAs | Reversed-Phase LC | Positive ESI | High-Resolution MS (e.g., Orbitrap) | High sensitivity, specificity, and broad coverage of metabolites. nih.gov |

| Organic Acids | Reversed-Phase LC | Negative ESI | High-Resolution MS | Suitable for a diverse range of polar metabolites. |

| Amino Acids | HILIC | Positive ESI | Triple Quadrupole | Excellent for targeted quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and quantity of metabolites in a sample. While MS is generally more sensitive, NMR offers unique advantages for studying compounds like 3-hydroxy-2-methylpropanoyl-CoA. eurisotop.com

One of the primary strengths of NMR is its ability to elucidate the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). eurisotop.com This can be crucial for distinguishing between isomers, which can be challenging for MS alone. The chemical shifts, coupling constants, and nuclear Overhauser effects observed in NMR spectra provide a wealth of structural information.

In addition to structural analysis, NMR can be used for quantitative analysis (qNMR). The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of metabolite concentrations without the need for identical isotopically labeled internal standards. This makes NMR an excellent complementary technique to MS for the absolute quantification of metabolites.

However, the application of NMR to study low-abundance metabolites like 3-hydroxy-2-methylpropanoyl-CoA in complex biological samples can be challenging due to its lower sensitivity compared to MS. eurisotop.com Despite this, advances in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, have significantly improved sensitivity.

Radiometric and Spectrophotometric Enzyme Activity Assays

Enzyme activity assays are essential for studying the function of enzymes that produce or consume 3-hydroxy-2-methylpropanoyl-CoA, such as 3-hydroxyisobutyryl-CoA hydrolase. qmul.ac.uk These assays can be designed to be radiometric or spectrophotometric.

Spectrophotometric assays are often continuous and measure the change in absorbance of light at a specific wavelength resulting from the enzyme-catalyzed reaction. For example, the activity of a dehydrogenase enzyme involved in the same pathway could be monitored by following the production or consumption of NADH or NADPH, which absorb light at 340 nm. nih.gov An assay for 3-hydroxyacyl-CoA dehydrogenase, for instance, can be used to measure the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, with the concomitant reduction of NAD⁺ to NADH. nih.gov

Radiometric assays involve the use of a substrate labeled with a radioisotope (e.g., ¹⁴C or ³H). The enzymatic reaction is allowed to proceed for a set time, and then the radioactive product is separated from the unreacted radioactive substrate. The amount of radioactivity in the product is then measured, providing a highly sensitive measure of enzyme activity. These assays are particularly useful when a direct spectrophotometric signal is not available.

The enzyme 3-hydroxyisobutyryl-CoA hydrolase catalyzes the hydrolysis of 3-hydroxy-2-methylpropanoyl-CoA to 3-hydroxy-2-methylpropanoate and Coenzyme A. qmul.ac.uk An assay for this enzyme could involve synthesizing radiolabeled 3-hydroxy-2-methylpropanoyl-CoA and measuring the release of the radiolabeled 3-hydroxy-2-methylpropanoate over time.

Isotopic Tracing and Fluxomics Approaches for Pathway Elucidation

Isotopic tracing, coupled with MS or NMR analysis, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes (the rate of turnover of metabolites). nih.govnih.gov This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.govcreative-proteomics.com

For studying the pathway involving 3-hydroxy-2-methylpropanoyl-CoA, one could use ¹³C-labeled valine. As the cells or organism metabolize the labeled valine, the ¹³C atoms will be incorporated into the intermediates of the valine catabolic pathway, including 3-hydroxy-2-methylpropanoyl-CoA. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using MS, it is possible to trace the flow of carbon through the pathway. researchgate.net

Metabolic flux analysis (MFA) uses these isotopic labeling patterns, along with a stoichiometric model of the metabolic network, to calculate the rates of reactions throughout the network. creative-proteomics.com This provides a quantitative understanding of how the pathway operates under different conditions. nih.govcreative-proteomics.com Such studies can reveal the relative importance of different metabolic routes and how they are regulated. creative-proteomics.com This dynamic information is often not apparent from static measurements of metabolite concentrations alone. nih.gov

The combination of stable isotope tracers with high-resolution mass spectrometry and advanced computational modeling provides a systems-level view of metabolism, allowing researchers to understand the functional context of individual metabolites like 3-hydroxy-2-methylpropanoyl-CoA. nih.govcreative-proteomics.com

Emerging Research Directions and Future Perspectives

The study of 3-hydroxy-2-methylpropanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid valine, is entering a dynamic new phase. While its role in the canonical valine degradation pathway is well-established, current research is pushing the boundaries of our understanding. Scientists are now exploring its broader implications in metabolic networks, cellular function, and disease. This article delves into the emerging research directions and future perspectives that are shaping the future of investigation into this pivotal molecule.

Q & A

Basic Research Questions

Q. How can 3-Hydroxy-2-methylpropanoyl-CoA be quantitatively detected in cellular extracts?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, leveraging the compound’s molecular formula (C₂₅H₄₂N₇O₁₈P₃S) and exact mass (853.1520 Da) for precise identification . Alternatively, enzymatic assays using 3-hydroxyisobutyryl-CoA hydrolase (EC 3.1.2.4) can hydrolyze the compound to release CoA, which is then quantified via UV absorbance at 412 nm using Ellman’s reagent .

Q. What metabolic pathways involve 3-Hydroxy-2-methylpropanoyl-CoA?

- Key Pathways :

- Valine Degradation : It is a critical intermediate in the catabolism of valine, where it is formed via the hydration of methacrylyl-CoA and subsequently hydrolyzed to 3-hydroxyisobutyrate .

- 3-Hydroxypropionate Cycle : In certain microorganisms, it participates in carbon fixation pathways, linking acryloyl-CoA reduction to propionyl-CoA via NADPH-dependent reactions .

Advanced Research Questions

Q. How can cryo-EM elucidate interactions between 3-Hydroxy-2-methylpropanoyl-CoA and its associated enzymes?

- Methodology : Cryo-electron microscopy (cryo-EM) can resolve high-resolution structures of enzymes like propionyl-CoA carboxylase (PCC) or methylcrotonyl-CoA carboxylase (MCC) bound to the compound. Key steps include:

- Sample Preparation : Stabilize the enzyme-CoA complex using crosslinkers or cryo-protectants.

- Data Collection : Use a Titan Krios microscope (300 kV) with a Gatan K3 Summit detector, collecting micrographs at a pixel size of 1.0773 Å and defocus range of −1.2 to −2.2 μm .

- Analysis : Reconstruct maps using cryoSPARC 3.3.2 and refine with Phenix to identify binding pockets and catalytic residues .

Q. What strategies enhance microbial biosynthesis of 3-Hydroxy-2-methylpropanoyl-CoA?

- Engineering Approaches :

- Pathway Optimization : Overexpress propionyl-CoA transferases (e.g., PrpE) to convert propionate to propionyl-CoA, a precursor .

- Redox Balancing : Use NADPH-regeneration systems (e.g., glucose-6-phosphate dehydrogenase) to drive acryloyl-CoA reduction .

- Enzyme Engineering : Rational design of acyl-CoA dehydrogenases to improve substrate specificity for branched-chain substrates .

Q. How should researchers resolve contradictions in enzymatic activity data for 3-Hydroxy-2-methylpropanoyl-CoA hydrolases?

- Validation Strategies :

- Reproducibility Checks : Conduct assays under standardized buffer conditions (pH 7.4, 25°C) with purified enzyme batches quantified via Bradford assay .

- Structural Insights : Compare cryo-EM structures of hydrolases across species to identify conserved catalytic motifs or regulatory domains .

- Kinetic Profiling : Measure kinetic parameters (Km, Vmax) using substrate analogs to rule out off-target effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.